2,2,2-Trifluoro-N-[2-(piperidin-4-yl)oxolan-3-yl]acetamide hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 2,2,2-Trifluoro-N-[2-(piperidin-4-yl)oxolan-3-yl]acetamide hydrochloride involves several steps. One common synthetic route includes the reaction of 2,2,2-trifluoroacetamide with a piperidinyl derivative under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The product is then purified through crystallization or chromatography .
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
2,2,2-Trifluoro-N-[2-(piperidin-4-yl)oxolan-3-yl]acetamide hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, producing substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2,2-Trifluoro-N-[2-(piperidin-4-yl)oxolan-3-yl]acetamide hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-[2-(piperidin-4-yl)oxolan-3-yl]acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect signal transduction and metabolic pathways .
Comparison with Similar Compounds
2,2,2-Trifluoro-N-[2-(piperidin-4-yl)oxolan-3-yl]acetamide hydrochloride can be compared with other similar compounds, such as:
2,2,2-Trifluoro-N-(piperidin-4-yl)acetamide hydrochloride: This compound lacks the oxolan-3-yl group, which may result in different chemical properties and biological activities.
2,2,2-Trifluoro-N-(2-methylpiperidin-4-yl)acetamide hydrochloride: The presence of a methyl group on the piperidinyl ring can influence its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C11H18ClF3N2O2 |
---|---|
Molecular Weight |
302.72 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(2-piperidin-4-yloxolan-3-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C11H17F3N2O2.ClH/c12-11(13,14)10(17)16-8-3-6-18-9(8)7-1-4-15-5-2-7;/h7-9,15H,1-6H2,(H,16,17);1H |
InChI Key |
XLHHSVYGJDGMII-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2C(CCO2)NC(=O)C(F)(F)F.Cl |
Origin of Product |
United States |
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